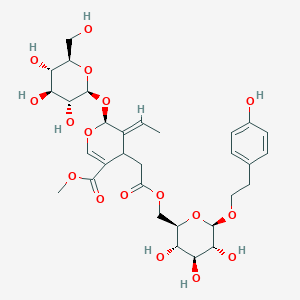
Nuzhenide
Overview
Description
Nuzhenide (also known as Specnuezhenide) is a major component of olive seeds and is a member of the class of compounds known as saccharolipids . It is known for its strong antioxidant activity .
Synthesis Analysis
This compound is an iridoid glycoside isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz . It is used as a traditional Chinese medicine for clearing away heat and toxic materials . The synthesis of this compound involves the use of laccases, a class of multicopper oxidases that catalyse the one-electron oxidation of four equivalents of a reducing substrate, with the concomitant four-electron reduction of dioxygen to water .
Molecular Structure Analysis
The molecular formula of this compound is C31H42O17 . Its molecular weight is 686.66 . The structure of this compound involves a complex arrangement of carbon, hydrogen, and oxygen atoms .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 686.66 . It is a powder that should be stored at -20°C .
Scientific Research Applications
Characterization in Olive Seeds
Nuzhenide, a phenolic compound, has been identified in various parts of the olive fruit. Specifically, it has been exclusively found in the seeds of olive cultivars, suggesting its unique distribution and potential applications in olive-based studies. This discovery has implications for understanding the phenolic composition of olive seeds across different stages of ripening and among various cultivars (Servili et al., 1999).
Role in Metabolic Disorders
This compound, as a principal compound in certain plant extracts, has been studied for its potential effects on metabolic disorders. In animal models, it showed promising results in reducing symptoms of hypertension and obesity, such as lowering blood pressure and improving metabolic parameters like glycemia and triglyceridemia (Montó et al., 2014).
Antiosteoporotic Potential
Research has explored the antiosteoporotic properties of this compound, found in the fruits of Ligustrum lucidum. This study highlights its potential role in osteogenesis, indicating this compound's promising future in osteoporosis research and treatment (Chen et al., 2013).
Presence in Osmanthus fragrans Seeds
This compound was isolated from the seeds of Osmanthus fragrans, a plant used in traditional Chinese medicine. This discovery of this compound and GI-3 in O. fragrans seeds suggests potential for new research into the plant's medicinal properties (Yang et al., 2013).
Hypoglycemic Effects
In clinical studies, this compound-containing seed extracts from Fraxinus excelsior L. have demonstrated hypoglycemic effects in humans. This study provides clinical evidence supporting the traditional use of these seeds as a natural remedy for blood sugar regulation (Visen et al., 2009).
Phenolic Composition Analysis
Studies on Moroccan olive varieties revealed this compound as a predominant phenolic compound in olive stones, with variations observed among different cultivars. This research contributes to the understanding of the phenolic profile of olive stones and its variability (Elbir et al., 2015).
Mechanism of Action
Target of Action
Nuezhenide, also known as Nuzhenide, is an iridoid glycoside that primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating immune responses, making it a key target in the treatment of inflammatory conditions .
Mode of Action
Nuezhenide interacts with its targets by suppressing the expression of phosphorylated proteins like IKKα/β, IκBα, and p65 . These proteins are involved in the activation of the NF-κB pathway, so their suppression leads to a decrease in inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Nuezhenide is the NF-κB pathway . By suppressing the expression of key proteins in this pathway, Nuezhenide inhibits the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . This results in downstream effects that reduce inflammation.
Pharmacokinetics
A study on a similar compound, specnuezhenide, suggests that gut microbiota may play a role in the metabolism and pharmacokinetics of these types of compounds
Result of Action
The molecular and cellular effects of Nuezhenide’s action include a reduction in the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . It also inhibits the levels of ROS, NO, and Ca2+ in LPS-stimulated RAW264.7 cells . Furthermore, Nuezhenide suppresses LPS-induced NF-B/p65 translocation from the cytoplasm into the nucleus .
Action Environment
Given that it is used as a traditional chinese medicine for clearing away heat and toxic materials , it is possible that environmental factors such as temperature and toxins could influence its action, efficacy, and stability
Safety and Hazards
Future Directions
While Nuzhenide has shown promising results in terms of its anti-inflammatory and antioxidant activities, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on exploring its anti-tumor properties, its effects on glucose regulation , and its potential use in the treatment of other diseases.
properties
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKUCSFEBXPTAY-DTYPFZMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346301 | |
| Record name | Nuezhenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39011-92-2 | |
| Record name | Nuezhenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
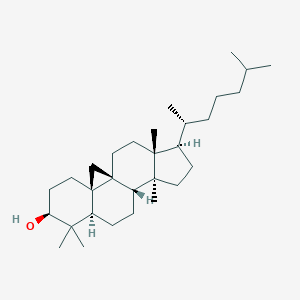
![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)
![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)
![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)
![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
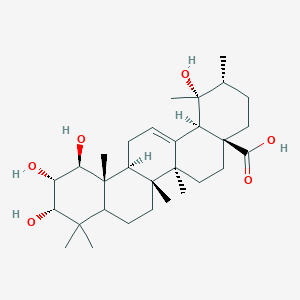
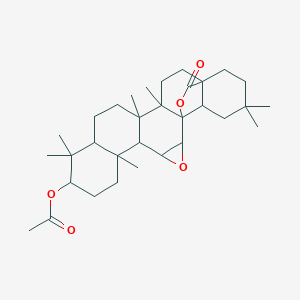

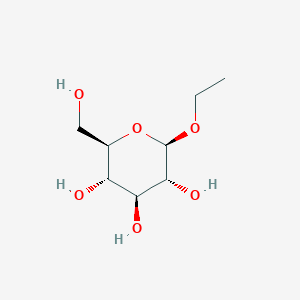

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)
